Cas no 2096332-16-8 (4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester, HCl)

4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester, HCl 化学的及び物理的性質
名前と識別子
-
- 4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester, HCl
- 4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester hydrochloride
- 1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N,N-dimethylmethanamine hydrochloride
- 1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylmethanamine;hydrochloride
- 4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronicacid,pinacolester,HCl
- MFCD20441914
- BS-34144
- XH0323
- F74308
- {[2-FLUORO-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL]METHYL}DIMETHYLAMINE HYDROCHLORIDE
- {[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}dimethylamine hydrochloride
- 2096332-16-8
- CS-0176540
-
- MDL: MFCD20441914
- インチ: 1S/C15H23BFNO2.ClH/c1-14(2)15(3,4)20-16(19-14)12-8-7-11(10-18(5)6)13(17)9-12;/h7-9H,10H2,1-6H3;1H
- InChIKey: MRPMMYAKEVQQJD-UHFFFAOYSA-N
- SMILES: Cl.FC1=C(CN(C)C)C=CC(B2OC(C)(C)C(C)(C)O2)=C1
計算された属性
- 精确分子量: 315.1572650g/mol
- 同位素质量: 315.1572650g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 21
- 回転可能化学結合数: 3
- 複雑さ: 333
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.7
4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester, HCl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1229084-1g |
1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N,N-dimethylmethanamine hydrochloride |
2096332-16-8 | 95% | 1g |
$300 | 2024-06-03 | |
abcr | AB311428-5 g |
4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester hydrochloride; 98% |
2096332-16-8 | 5g |
€807.00 | 2023-04-26 | ||
abcr | AB311428-5g |
4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester hydrochloride, 98%; . |
2096332-16-8 | 98% | 5g |
€807.00 | 2025-02-20 | |
abcr | AB311428-1g |
4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester hydrochloride, 98%; . |
2096332-16-8 | 98% | 1g |
€297.00 | 2025-02-20 | |
Aaron | AR01EI2X-250mg |
4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester, HCl |
2096332-16-8 | 97% | 250mg |
$59.00 | 2025-02-10 | |
1PlusChem | 1P01EHUL-250mg |
4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester, HCl |
2096332-16-8 | 97% | 250mg |
$16.00 | 2023-12-19 | |
Aaron | AR01EI2X-100mg |
4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester, HCl |
2096332-16-8 | 97% | 100mg |
$35.00 | 2025-02-10 | |
Ambeed | A760910-250mg |
1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N,N-dimethylmethanamine hydrochloride |
2096332-16-8 | 97% | 250mg |
$57.0 | 2024-08-03 | |
abcr | AB311428-1 g |
4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester hydrochloride; 98% |
2096332-16-8 | 1g |
€297.00 | 2023-04-26 | ||
abcr | AB311428-10 g |
4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester hydrochloride; 98% |
2096332-16-8 | 10g |
€1317.00 | 2023-04-26 |
4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester, HCl 関連文献
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
2. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
-
Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester, HClに関する追加情報
4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic Acid, Pinacol Ester, HCl: A Comprehensive Overview
CAS No 2096332-16-8 refers to the compound known as 4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester, HCl. This compound is a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry and materials science. The structure of this compound is characterized by a boronic acid group attached to a fluorophenyl ring, with a dimethylaminomethyl substituent at the para position. The presence of the pinacol ester group and hydrochloride salt further enhances its reactivity and stability under various reaction conditions.
The synthesis of this compound typically involves multi-step processes, including nucleophilic substitution, boronate esterification, and acid-base neutralization. The key to its successful preparation lies in the precise control of reaction conditions to ensure high purity and yield. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and improving scalability for industrial applications.
4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid is widely used as a building block in cross-coupling reactions, such as Suzuki-Miyaura couplings. These reactions are pivotal in constructing complex molecular architectures with high precision. The dimethylamino group imparts unique electronic properties to the molecule, making it suitable for applications in drug discovery where modulating biological activity is critical.
Recent studies have highlighted the role of this compound in the development of advanced materials. For instance, its use in synthesizing functional polymers has opened new avenues for applications in electronics and optoelectronics. Researchers have demonstrated that incorporating this boronic acid derivative into polymer frameworks can significantly enhance their mechanical and electronic properties.
In the context of medicinal chemistry, this compound has been employed as a precursor for bioactive molecules targeting various therapeutic areas. Its ability to participate in diverse coupling reactions makes it an invaluable tool for constructing libraries of compounds with potential pharmacological activity.
The hydrochloride salt form of this compound ensures its stability under storage conditions and facilitates its handling during synthetic procedures. The pinacol ester group serves as a protecting group for the boronic acid moiety, preventing unwanted side reactions during intermediate stages of synthesis.
Advancements in computational chemistry have provided deeper insights into the reactivity and selectivity of this compound in various reaction environments. Molecular modeling studies have revealed that the steric and electronic effects of substituents play a crucial role in determining its reactivity during coupling reactions.
In conclusion, CAS No 2096332-16-8, or 4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester, HCl, stands as a testament to the ingenuity of modern chemical synthesis. Its versatility across multiple application domains underscores its importance as a key intermediate in contemporary research and industrial settings.
2096332-16-8 (4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester, HCl) Related Products
- 1804454-02-1(3-(Difluoromethyl)-2,4-dimethoxypyridine-5-sulfonyl chloride)
- 2171431-36-8(6-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylheptanoic acid)
- 2034396-06-8(5-bromo-N-(1r,4r)-4-(pyrazin-2-yloxy)cyclohexylfuran-2-carboxamide)
- 2167553-69-5(2-ethoxy-1-4-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazol-2-ylethan-1-one)
- 1564600-38-9(6-(1-ethyl-1H-pyrazol-4-yl)piperidine-2-carboxylic acid)
- 299914-63-9(Tetrakis(4-iodophenyl)ethene)
- 2227831-25-4((3R)-3-(1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanoic acid)
- 941895-73-4(5-bromo-N-{4-6-(piperidin-1-yl)pyridazin-3-ylphenyl}furan-2-carboxamide)
- 1497338-12-1(Tert-butyl 3-(3,4-dimethylphenyl)-3-hydroxyazetidine-1-carboxylate)
- 1803596-94-2(5-benzyl-1,3-oxazinan-2-one)
